(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) core with stereospecific substituents: an aminomethyl group at position 5 and a hydroxyl group at position 2. The hydrochloride salt enhances solubility and stability, making it pharmaceutically relevant. Its stereochemistry (1R,2R,4R,5R) is critical for binding interactions, as minor stereochemical variations can drastically alter biological activity .
Properties
IUPAC Name |
(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-2-6-1-5(7)3-8(6)10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCDKTKCYBUTDZ-HZIXLPQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Antidepressant Activity : Research indicates that derivatives of bicyclic amines can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Pain Management : The compound may influence pain pathways in the central nervous system, making it a candidate for developing new analgesics .
Neuroscience
The bicyclic structure of (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride allows it to interact with various neurotransmitter receptors:
- Receptor Modulation : Studies suggest that compounds with similar structures can act as modulators of NMDA and AMPA receptors, which are crucial for synaptic plasticity and memory formation .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects against excitotoxicity in neuronal cultures, indicating potential for neurodegenerative disease treatment .
Biochemical Tools
In biochemical research, this compound serves as a useful tool for studying biological processes:
- Enzyme Inhibition Studies : It can be utilized to investigate the inhibition of specific enzymes involved in neurotransmitter metabolism, providing insights into metabolic pathways in the brain .
- Synthesis of Derivatives : The compound can be modified to create analogs that may have enhanced biological activity or specificity for certain targets within the body .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Amino/Alcohol Groups
(a) (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
- Structure: Contains two amino groups (positions 2 and 5) instead of hydroxyl and aminomethyl.
- Properties : Higher basicity due to dual amines, but reduced solubility in polar solvents compared to the hydrochloride form of the target compound.
- Applications : Used in chiral catalysis and asymmetric synthesis .
(b) rac-(1R,2S,4R,5R)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol Hydrochloride
- Structure: Racemic mixture with a methyl group at position 2 and an amino group at position 3.
- Properties: The methyl group increases hydrophobicity (logP ~1.2) compared to the target compound’s aminomethyl group (logP ~0.8).
- Synthesis : Prepared via reductive amination and HCl salt formation, similar to methods in .
(c) endo-2-Aminonorbornane Hydrochloride
Bicyclo[2.2.2]octane and Other Bicyclic Analogues
(a) all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride
- Structure: Bicyclo[2.2.2]octane core with amino and hydroxymethyl groups.
- Properties: Larger ring size reduces ring strain, enhancing thermal stability (m.p. 165–167°C vs. ~150°C for norbornane derivatives).
- Synthesis : Hydrolysis and recrystallization from H2O-acetone, yielding 72% purity .
(b) SR144528 (CB2 Receptor Ligand)
Functionalized Pyrrolizidines and Piperidines
(a) Casuarine Derivatives
- Structure : Hexahydro-1H-pyrrolizine core with hydroxyl and hydroxymethyl groups.
(b) Deoxynojirimycin Derivatives
Comparative Data Table
Key Research Findings
- Stereochemical Sensitivity: The (1R,2R,4R,5R) configuration in norbornane derivatives is critical for receptor binding. For example, SR144528’s (1S,2S,4R) stereochemistry results in inverse agonism, whereas minor changes could shift activity to neutral antagonism or protean agonism .
- Hydrochloride Salt Advantages : Enhanced aqueous solubility (e.g., 72% yield in ) compared to free bases, facilitating in vivo studies .
- Synthetic Challenges: Achieving the (1R,2R,4R,5R) configuration requires enantioselective methods, such as chiral resolution or asymmetric catalysis, as seen in Pfizer’s norborneol synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclization of bicyclic lactam precursors followed by reduction (e.g., using lithium aluminum hydride in tetrahydrofuran) and subsequent acidification to form the hydrochloride salt . Stereochemical integrity is maintained through controlled reaction temperatures (e.g., −78°C for chiral intermediates) and chiral catalysts. Post-synthesis purification via crystallization or chromatography (e.g., reverse-phase HPLC) ensures enantiomeric excess >98% .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to analyze coupling constants and NOE effects, confirming the exo-configuration of the bicycloheptane ring . High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and spatial arrangement . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and comparison to reference standards .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : The compound exhibits affinity for central nervous system (CNS) receptors, particularly serotonin and dopamine transporters, as shown in radioligand binding assays (IC₅₀ = 0.5–10 μM) . Functional assays (e.g., cAMP inhibition) and in silico docking studies using Schrödinger Suite predict interactions with G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do enantiomeric impurities impact biological activity, and what analytical strategies detect them?
- Methodological Answer : Even 2% impurities of (1S,2S,4S,5S)-enantiomers reduce receptor binding affinity by >50% due to steric clashes . Chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) with polarimetric detection resolves enantiomers. Circular dichroism (CD) spectroscopy quantifies enantiomeric excess .
Q. What experimental designs mitigate hygroscopicity and decomposition during storage?
- Methodological Answer : The hydrochloride salt’s hygroscopicity necessitates storage under inert gas (argon) at −20°C in desiccated amber vials . Stability studies (25°C/60% RH for 6 months) with periodic LC-MS analysis identify degradation products (e.g., oxidized bicycloheptanone derivatives) .
Q. How can contradictory data in receptor-binding studies be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, buffer composition). Orthogonal validation using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provides kinetic binding parameters (Kd, Kon/Koff) . Reproducibility across cell lines (e.g., HEK293 vs. CHO) should be verified .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model blood-brain barrier permeability (logBB > 0.3). ADMET predictors (e.g., SwissADME) estimate metabolic stability via cytochrome P450 interactions (CYP2D6, CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
